molecular formula C5H10ClNO3 B13473903 2-(Azetidin-3-yl)-2-hydroxyacetic acid hydrochloride

2-(Azetidin-3-yl)-2-hydroxyacetic acid hydrochloride

Cat. No.: B13473903
M. Wt: 167.59 g/mol
InChI Key: AHRQTVPEMUYJAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azetidin-3-yl)-2-hydroxyacetic acid hydrochloride is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-2-hydroxyacetic acid hydrochloride typically involves the formation of the azetidine ring followed by functionalization at the 3-position. One common method is the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition between an imine and an alkene . Another approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition. These methods are chosen for their efficiency and ability to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-2-hydroxyacetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the azetidine ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

2-(Azetidin-3-yl)-2-hydroxyacetic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-2-hydroxyacetic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological pathways and processes. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-3-yl)-2-hydroxyacetic acid hydrochloride is unique due to its specific functional groups and structural features, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C5H10ClNO3

Molecular Weight

167.59 g/mol

IUPAC Name

2-(azetidin-3-yl)-2-hydroxyacetic acid;hydrochloride

InChI

InChI=1S/C5H9NO3.ClH/c7-4(5(8)9)3-1-6-2-3;/h3-4,6-7H,1-2H2,(H,8,9);1H

InChI Key

AHRQTVPEMUYJAX-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C(C(=O)O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.